4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate (Nps-Trt-carbonate) finds application as a protecting group for amine functionalities in organic synthesis. This was demonstrated in the total synthesis of the natural product kottamide E, where the Nps-Trt group was employed to temporarily mask an amine during various synthetic steps. The crucial role of Nps-Trt in protecting the amine while enabling further modifications was highlighted in the research. []
This compound serves as a valuable starting material for the preparation of cis-butene derivatives. These derivatives act as polymer terminating agents, playing a vital role in the controlled synthesis of monotelechelic glycopolymers. Monotelechelic glycopolymers are a specific class of polymers with a single sugar moiety attached to one end of the polymer chain. The utilization of Nps-Trt-carbonate in their synthesis allows for the precise control of the polymer chain length and structure. []
4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate exhibits utility in peptide chemistry. It facilitates the introduction of the 2-(trimethylsilyl)ethyloxycarbonyl (Trt) group onto amino acids or their derivatives. The resulting N-Trt protected amino acids serve as valuable intermediates in peptide synthesis. The Trt group offers temporary protection for the amine functionality, allowing for selective modifications at other sites within the molecule. This application was explored in detail in the research by Wünsch et al. []
4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate is a chemical compound with the molecular formula and a molecular weight of approximately 283.36 g/mol. It is recognized for its crystalline powder form, characterized by a light yellow color and a melting point ranging from 35°C to 40°C. The compound is primarily used in organic synthesis as a protecting group for amines, particularly in complex synthetic pathways such as the total synthesis of kottamide E .
The synthesis of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate typically involves:
The primary applications of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate include:
Interaction studies involving 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate often focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its role in synthetic pathways and potential biological interactions. For instance, research into its interaction with various amines can provide insights into optimizing synthetic routes for complex molecules .
Several compounds share structural similarities with 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Feature |
---|---|---|
Phenyl Carbonate | Simple aromatic carbonate | Lacks the nitro group, less reactive |
Trimethylsilyl Ethyl Carbonate | Aliphatic carbonate | No aromatic component, simpler reactivity |
4-Methoxyphenyl 2-(trimethylsilyl)ethyl Carbonate | Methoxy-substituted derivative | Different substituent affects electronic properties |
Benzyl Carbonate | Aromatic carbonate | Less steric hindrance compared to trimethylsilyl |
4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate stands out due to its unique combination of a nitro group and a trimethylsilyl moiety, which enhances its utility in organic synthesis and provides distinctive reactivity patterns not found in simpler analogs .
4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate possesses the molecular formula C₁₂H₁₇NO₅Si and carries the Chemical Abstracts Service registry number 80149-80-0. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, identifying it as (4-nitrophenyl) 2-trimethylsilylethyl carbonate. Alternative nomenclature systems recognize this compound under various designations including carbonic acid 4-nitrophenyl 2-(trimethylsilyl)ethyl ester and 4-[2-(trimethylsilyl)ethoxycarbonyloxy]nitrobenzene.
The structural architecture of this carbonate features a central carbonate linkage connecting two distinct organic moieties. The 4-nitrophenyl component provides an electron-withdrawing aromatic system, while the 2-(trimethylsilyl)ethyl portion contributes the silicon-based protecting functionality. The molecular weight of 283.356 atomic mass units reflects the substantial size of this protecting agent, which contributes to its stability and selectivity in synthetic applications. The compound's three-dimensional structure exhibits specific conformational preferences that influence its reactivity patterns and selectivity in chemical transformations.
Spectroscopic identification relies primarily on nuclear magnetic resonance techniques, where the trimethylsilyl group produces characteristic signals in both proton and carbon-13 nuclear magnetic resonance spectra. The nitrophenyl aromatic system generates distinctive aromatic proton signals, while the ethyl linker between the silicon and carbonate functionalities provides additional structural verification through characteristic coupling patterns. Mass spectrometric analysis confirms molecular ion peaks consistent with the expected molecular formula, supporting structural assignments derived from nuclear magnetic resonance data.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₁₇NO₅Si | |
Molecular Weight | 283.356 g/mol | |
Chemical Abstracts Service Number | 80149-80-0 | |
Melting Point | 35-40°C | |
European Community Number | 279-406-7 |
The development of 4-nitrophenyl 2-(trimethylsilyl)ethyl carbonate emerged from the broader evolution of silicon-based protecting groups in organic chemistry during the late twentieth century. The 2-(trimethylsilyl)ethoxycarbonyl protecting group, commonly referred to by its abbreviated form in the literature, was first introduced as part of efforts to develop acid-stable alternatives to traditional carbamate protecting groups. This silicon-based approach represented a significant departure from conventional protecting group strategies, offering unique stability profiles and orthogonal deprotection conditions.
The synthesis and evaluation of novel activated mixed carbonate reagents for introducing the 2-(trimethylsilyl)ethoxycarbonyl protecting group was systematically investigated by Shute and Rich in their pioneering 1987 study. Their research demonstrated the preparation of both 1-[2-(trimethylsilyl)ethoxycarbonyloxy]benzotriazole and 1-[2-(trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione as crystalline compounds capable of reacting with amino acids under Schotten-Baumann conditions to produce protected amino acid derivatives in high yields. This foundational work established the synthetic methodology and demonstrated the practical utility of silicon-based carbamate protection.
The historical significance of this protecting group class lies in its ability to withstand conditions that typically remove other common protecting groups. Unlike traditional benzyloxycarbonyl or tert-butoxycarbonyl groups, the silicon-based system exhibits remarkable stability toward acidic hydrolysis, basic conditions, and catalytic hydrogenation. This orthogonality to conventional protecting groups opened new synthetic possibilities for complex molecule construction, particularly in cases requiring multiple protecting group manipulations during synthesis.
The development of 4-nitrophenyl 2-(trimethylsilyl)ethyl carbonate specifically addressed the need for highly activated carbonate reagents that could efficiently introduce the protecting group under mild conditions. The incorporation of the 4-nitrophenyl leaving group significantly enhanced the reactivity of the carbonate, enabling protection of sterically hindered amines and facilitating reactions under conditions where less activated reagents failed. This advancement represented a crucial refinement in the methodology, expanding the scope and reliability of silicon-based amine protection.
In contemporary organic synthesis, 4-nitrophenyl 2-(trimethylsilyl)ethyl carbonate serves multiple critical functions beyond its primary role as an amine protecting agent. The compound functions as both a protecting group introducer and as a starting material for preparing specialized derivatives used in polymer chemistry. Its application in synthesizing cis-butene derivatives, which serve as polymer terminating agents in monotelechelic glycopolymer synthesis, demonstrates the versatility of this silicon-based reagent beyond traditional small molecule organic synthesis.
The protecting group's exceptional stability profile makes it particularly valuable in complex synthetic sequences requiring orthogonal protecting group strategies. The 2-(trimethylsilyl)ethoxycarbonyl group demonstrates stability toward conditions typically employed for removing benzyloxycarbonyl, tert-butoxycarbonyl, 9-fluorenylmethoxycarbonyl, and allyloxycarbonyl groups. This orthogonality enables synthetic chemists to selectively remove other protecting groups while maintaining the silicon-based protection intact, subsequently removing the 2-(trimethylsilyl)ethoxycarbonyl group using fluoride reagents such as tetrabutylammonium fluoride.
Modern applications extend to solid-phase peptide synthesis, where the compound's unique properties address specific challenges in protecting group manipulation. Recent research has demonstrated its utility in synthesizing complex peptide derivatives containing trifluoromethyl-substituted amino acids. In these applications, the silicon-based protecting group's stability toward acid-labile protecting group removal conditions proves essential for maintaining protecting group integrity during repetitive deprotection cycles.
The mechanistic basis for the protecting group's removal involves fluoride-induced beta-elimination, resulting in the formation of ethylene, carbon dioxide, and trimethylsilyl fluoride while regenerating the free amine. This clean deprotection mechanism produces readily separable byproducts, simplifying product isolation and purification procedures. Alternative deprotection methods using trifluoroacetic acid have also been reported, providing additional flexibility in deprotection strategies depending on the synthetic context.
The compound's significance in modern synthesis also stems from its compatibility with advanced synthetic methodologies including cross-coupling reactions, oxidative transformations, and metal-catalyzed processes. Its stability under these conditions enables its incorporation into sophisticated synthetic strategies that would be incompatible with more labile protecting groups. Research continues to expand its applications in emerging areas of synthetic chemistry, including the development of new materials and the synthesis of increasingly complex bioactive molecules.
The molecular architecture of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate encompasses several distinct structural domains that contribute to its chemical behavior and reactivity profiles [1] [5]. The central carbonate functional group adopts a trigonal planar geometry around the carbonyl carbon, consistent with standard carbonate ester configurations where bond angles approximate 120 degrees [6] [7]. This planar arrangement facilitates optimal overlap of π-orbitals, contributing to the resonance stabilization characteristic of carbonate esters [6].
The 4-nitrophenyl moiety introduces significant electronic effects through the electron-withdrawing nature of the nitro substituent . This nitro group, positioned para to the carbonate linkage, enhances the electrophilicity of the carbonate carbon through resonance and inductive effects . The aromatic ring maintains planar geometry with typical benzene bond angles and distances, while the nitro group exhibits tetrahedral geometry around the nitrogen center .
The trimethylsilyl ethyl segment contributes steric bulk and unique electronic properties to the overall molecular structure [1] [5]. The silicon atom adopts tetrahedral geometry with carbon-silicon bond lengths typically ranging from 1.87 to 1.90 angstroms [9]. The trimethylsilyl group provides significant steric protection and electronic stabilization through hyperconjugation effects involving silicon-carbon sigma bonds [9] [10].
The ethyl linker connecting the silicon moiety to the carbonate oxygen exhibits typical alkyl chain characteristics with tetrahedral carbon geometries and standard carbon-carbon and carbon-oxygen bond lengths [1] [5]. This flexible linkage allows for conformational mobility while maintaining the protective properties of the trimethylsilyl group [11].
The spectroscopic characterization of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate provides comprehensive insights into its structural features and molecular dynamics [12] [13] [14]. Proton nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns corresponding to the various structural components within the molecule [12] [13].
The aromatic protons associated with the 4-nitrophenyl moiety typically appear in the downfield region between 7.0 and 8.5 parts per million, with the protons ortho to the nitro group exhibiting characteristic downfield shifts due to the deshielding effects of the electron-withdrawing nitro substituent [14]. The trimethylsilyl protons manifest as a sharp singlet near 0.0 parts per million, reflecting the highly shielded environment created by the electropositive silicon atom [12] [13].
The methylene protons of the ethyl linker display characteristic multipicity patterns, with the protons adjacent to the carbonate oxygen appearing more downfield than those directly bonded to silicon [14]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonate carbon signal in the typical carbonyl region, along with distinctive aromatic carbon resonances and the characteristic trimethylsilyl carbon signals [14].
Technique | Key Features | Notes | Reference |
---|---|---|---|
¹H Nuclear Magnetic Resonance | δ (ppm): Aromatic protons 7-8, trimethylsilyl protons ~0 ppm | Consistent with structure per certificate of analysis | [12] [13] |
¹³C Nuclear Magnetic Resonance | Characteristic carbonate carbon, aromatic carbons, silyl carbons | Not fully detailed in sources | [14] |
Infrared Spectroscopy | Carbonyl stretch (carbonate), nitro stretches, aromatic carbon-carbon | Authentic spectrum per specifications | [13] |
Mass Spectrometry | Molecular ion peak at mass-to-charge ratio 283 | Fragmentation patterns not detailed | [2] |
Ultraviolet-Visible Spectroscopy | λmax at 270 nanometers (4-nitrophenyl chromophore) | Used in kinetic studies | [15] |
Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the major functional groups present within the molecule [13]. The carbonate carbonyl stretch typically appears around 1750-1760 wavenumbers, while the nitro group exhibits characteristic symmetric and asymmetric stretching vibrations in the 1300-1600 wavenumber region [13]. The aromatic carbon-carbon stretching vibrations and the silicon-carbon bonds contribute additional characteristic absorptions [13].
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 283, corresponding to the calculated molecular weight [2]. Ultraviolet-visible spectroscopy demonstrates a characteristic absorption maximum at 270 nanometers, attributed to the conjugated π-system of the 4-nitrophenyl chromophore [15]. This spectroscopic signature proves particularly valuable for kinetic studies and analytical monitoring applications [15].
The thermal stability and reactivity characteristics of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate reflect its complex molecular architecture and the diverse chemical environments within its structure [16] [17] [18]. Under standard storage conditions, the compound demonstrates stability when maintained at temperatures between 2 and 8 degrees Celsius under an inert nitrogen atmosphere [16] [19] [18].
The compound exhibits pronounced sensitivity to both moisture and atmospheric oxygen, necessitating careful handling and storage protocols [16] [18]. Moisture sensitivity arises from the susceptibility of the trimethylsilyl group to hydrolytic cleavage, while air sensitivity reflects potential oxidative degradation pathways [16] [18]. These sensitivities require storage under anhydrous conditions with protection from atmospheric moisture and oxygen [19].
Thermal decomposition of the compound under elevated temperatures generates several gaseous products including carbon monoxide, carbon dioxide, nitrogen oxides, and silicon dioxide [16] [18]. The specific decomposition temperature remains undetermined in available literature, though the compound demonstrates stability under recommended storage conditions [17] [18].
Parameter | Value/Description | Conditions | Reference |
---|---|---|---|
Decomposition Temperature | No specific data available | Standard atmospheric pressure | [16] [17] [18] |
Storage Conditions | Store at 2-8°C under nitrogen | Inert atmosphere preferred | [16] [19] [18] |
Moisture Sensitivity | Moisture sensitive | Avoid humidity exposure | [16] [18] |
Air Sensitivity | Air sensitive | Store under nitrogen | [16] [18] |
Fluoride Reactivity (Rate Constant) | 2196 ± 1380 inverse molarity per minute (tetrabutylammonium fluoride cleavage) | Tetrahydrofuran solution, room temperature | [15] |
Thermal Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides, silicon dioxide | High temperature decomposition | [16] [18] |
Stability Classification | Stable under recommended conditions | Dry, cool, inert conditions | [16] [18] |
The compound demonstrates exceptional reactivity toward fluoride ions, with kinetic studies revealing a second-order rate constant of 2196 ± 1380 inverse molarity per minute for cleavage by tetrabutylammonium fluoride in tetrahydrofuran solution at room temperature [15]. This reactivity reflects the strong silicon-fluorine bond formation driving force, with the silicon-fluorine bond being approximately 30 kilocalories per mole stronger than the silicon-oxygen bond [9] [10].
The fluoride-mediated cleavage proceeds through a pentacoordinated silicon intermediate, leading to rapid elimination and formation of 4-nitrophenolate as a detectable product [15] [20]. This reactivity pattern proves particularly valuable in synthetic applications where selective deprotection of the trimethylsilyl ethyl group is desired [21] [22] [11].
Under acidic conditions, the compound may undergo hydrolytic cleavage, though specific kinetic parameters for acid-catalyzed decomposition remain unreported in the current literature [20]. The relative stability toward acidic media depends on the steric environment around the silicon center and the specific reaction conditions employed [21] [20].
Irritant